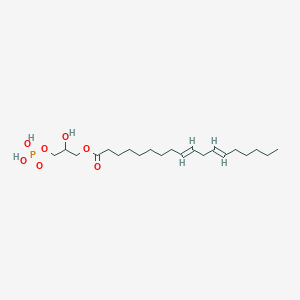

2-Hydroxy-3-(phosphonooxy)propyl (9Z,12Z)-octadeca-9,12-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution” is a polyclonal antibody that targets the LIS1 protein. LIS1, also known as lissencephaly-1, is a protein involved in neuronal migration and brain development. This antibody is produced in rabbits and is affinity isolated, meaning it has been purified to specifically bind to the LIS1 protein. The antibody is provided in a buffered aqueous solution, which helps maintain its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The production of the “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution” involves several key steps:

Immunization: Rabbits are immunized with an antigen, which is typically a peptide corresponding to a region of the LIS1 protein. The antigen is often conjugated to a carrier protein to enhance the immune response.

Antibody Production: The immune system of the rabbit produces antibodies against the antigen. These antibodies are collected from the rabbit’s serum.

Affinity Isolation: The antibodies are purified using affinity chromatography. This process involves passing the serum through a column containing the antigen, which binds specifically to the antibodies. The bound antibodies are then eluted from the column, resulting in a highly purified antibody preparation.

Formulation: The purified antibodies are formulated in a buffered aqueous solution, typically containing phosphate-buffered saline and a preservative such as sodium azide to prevent microbial growth.

Industrial Production Methods

Industrial production of polyclonal antibodies, including the “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution,” follows similar steps but on a larger scale. This involves:

Large-Scale Immunization: Multiple rabbits are immunized to produce a sufficient quantity of antibodies.

Serum Collection: Serum is collected from the immunized rabbits and pooled to ensure consistency.

Affinity Purification: The pooled serum undergoes affinity chromatography to isolate the specific antibodies.

Quality Control: The purified antibodies are subjected to rigorous quality control tests to ensure their specificity, purity, and activity.

Packaging: The antibodies are formulated in a buffered aqueous solution and packaged for distribution.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both ester and phosphate ester bonds under specific conditions:

Table 1: Hydrolysis Reactions

-

Key Insight : Enzymatic cleavage by PLA2 is critical in biological systems, releasing linoleic acid for downstream signaling . Acid/base hydrolysis is relevant in industrial or laboratory settings for structural analysis .

Oxidation Reactions

The (9Z,12Z)-octadeca-9,12-dienoate chain is susceptible to oxidation due to conjugated double bonds:

Table 2: Oxidation Pathways

-

Structural Impact : Oxidation alters the bioactivity of LPA, potentially reducing its affinity for G protein-coupled receptors (LPA1–6).

Esterification and Transphosphatidylation

The hydroxyl and phosphate groups participate in ester exchange reactions:

Table 3: Esterification Reactions

-

Note : Transphosphatidylation is utilized in synthetic lipidomics to generate structurally modified phospholipids .

Interaction with Liposomal Systems

In pharmaceutical formulations, the compound’s amphiphilic nature enables integration into lipid bilayers:

Table 4: Liposomal Interactions

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Table 5: Thermal Stability Data

| Temperature Range (°C) | Mass Loss (%) | Major Products | Reference |

|---|---|---|---|

| 150–200 | 12 | Glycerol derivatives, CO₂ | |

| 200–300 | 45 | Linoleic acid fragments, phosphates | |

| >300 | 33 | Carbonaceous residue |

Metabolic Pathways

In vivo, the compound participates in lipid signaling and metabolism:

Table 6: Metabolic Fate

Synthetic Modifications

The hydroxyl and phosphate groups are sites for chemical derivatization:

Table 7: Synthetic Derivatives

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H39O7P

- Molecular Weight : 436.5 g/mol

- CAS Number : 22002-88-6

The compound's structure features a glycerol backbone with a phosphonooxy group and a long-chain fatty acid moiety, which contributes to its amphiphilic properties. These properties allow it to interact with both hydrophilic and hydrophobic environments, making it useful in various biochemical applications.

Biological Functions

1. Cell Signaling

Lysophosphatidic acid is recognized for its role as a signaling molecule involved in numerous cellular processes such as cell proliferation, survival, and migration. It activates specific G protein-coupled receptors (GPCRs) which mediate various downstream effects including cytoskeletal rearrangement and gene expression modulation .

2. Mitogenic Activity

The compound has been identified as a mitogen, meaning it stimulates cell division. This property is particularly relevant in cancer research where lysophosphatidic acid may contribute to tumor growth and metastasis through enhanced cellular proliferation .

Clinical Applications

1. Cancer Research

Studies have shown that lysophosphatidic acid levels are elevated in various cancers such as ovarian cancer and breast cancer. It promotes tumorigenesis through mechanisms involving angiogenesis and immune evasion . Clinical trials are exploring the potential of lysophosphatidic acid antagonists as therapeutic agents to inhibit cancer progression.

2. Fibrosis

Lysophosphatidic acid is implicated in fibrotic diseases due to its ability to promote fibroblast activation and collagen deposition. Research indicates that targeting its signaling pathways may provide therapeutic avenues for conditions like pulmonary fibrosis and systemic sclerosis .

Case Studies

Industrial Applications

1. Emulsifiers and Surfactants

Due to its amphiphilic nature, this compound is utilized in the formulation of emulsifiers and surfactants in cosmetic and pharmaceutical products. Its ability to stabilize emulsions enhances the texture and efficacy of topical formulations.

2. Drug Delivery Systems

Research indicates that lysophosphatidic acid can be incorporated into lipid-based drug delivery systems to improve the bioavailability of poorly soluble drugs. Its structural properties facilitate the encapsulation of therapeutic agents within lipid nanoparticles .

Mechanism of Action

The “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution” exerts its effects by specifically binding to the LIS1 protein. The binding of the antibody to LIS1 can inhibit the protein’s function or mark it for degradation by the immune system. The molecular targets and pathways involved include:

Microtubule Dynamics: LIS1 interacts with microtubules and is involved in regulating their stability and organization. The antibody can disrupt this interaction, affecting microtubule dynamics and cell division.

Neuronal Migration: LIS1 plays a crucial role in neuronal migration during brain development.

Comparison with Similar Compounds

The “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution” can be compared with other similar antibodies targeting different proteins involved in neuronal migration and brain development. Some similar compounds include:

Anti-Doublecortin Antibody: Targets the doublecortin protein, which is also involved in neuronal migration.

Anti-Leucine-Rich Glioma Inactivated 1 Antibody: Targets the leucine-rich glioma inactivated 1 protein, which is involved in neuronal signaling and brain development.

Anti-Platelet Activating Factor Acetylhydrolase Antibody: Targets the platelet-activating factor acetylhydrolase, which interacts with LIS1 and is involved in microtubule dynamics.

These antibodies share similar applications in research but target different proteins, providing complementary tools for studying neuronal migration and brain development.

Biological Activity

2-Hydroxy-3-(phosphonooxy)propyl (9Z,12Z)-octadeca-9,12-dienoate, also known as lysophosphatidic acid (LPA), is a bioactive lipid that plays a crucial role in various biological processes. This compound is notable for its involvement in cell signaling pathways that affect cell proliferation, migration, and survival. Understanding its biological activity is essential for exploring its potential therapeutic applications in diseases such as cancer and fibrosis.

- Molecular Formula : C21H39O7P

- Molar Mass : 434.5 g/mol

- CAS Number : 22002-88-6

| Property | Value |

|---|---|

| Molecular Formula | C21H39O7P |

| Molar Mass | 434.5 g/mol |

| CAS Number | 22002-88-6 |

| Synonyms | D (+)-sn-1-O-linoleoyl-glyceryl-3-phosphate |

LPA exerts its effects primarily through specific G protein-coupled receptors (GPCRs), including LPA1 to LPA6. These receptors activate various intracellular signaling pathways, such as:

- Mitogen-Activated Protein Kinase (MAPK) : This pathway is crucial for cell growth and differentiation.

- Phosphatidylinositol 3-Kinase (PI3K) : Involved in promoting cell survival and growth.

- Rho GTPases : These are important for cytoskeletal rearrangements and cell motility.

Physiological Effects

The biological activities of LPA include:

- Cell Proliferation : LPA stimulates the proliferation of various cell types, including fibroblasts and endothelial cells.

- Cell Migration : It enhances the migratory capacity of cells, which is significant in wound healing and cancer metastasis.

- Survival Signals : LPA promotes cell survival by inhibiting apoptosis through the activation of anti-apoptotic proteins.

Cancer Research

Recent studies have highlighted the role of LPA in cancer progression. For instance, a study published in Cancer Research demonstrated that elevated levels of LPA were associated with increased tumor growth and metastasis in breast cancer models. The research indicated that blocking LPA receptors could reduce tumor size and spread, suggesting a potential therapeutic target for cancer treatment .

Fibrosis

In the context of fibrosis, LPA has been shown to contribute to the activation of fibroblasts and the deposition of extracellular matrix components. A study published in The Journal of Clinical Investigation found that LPA signaling was implicated in pulmonary fibrosis, with antagonists of LPA receptors reducing fibrotic responses in animal models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 2-Hydroxy-3-(phosphonooxy)propyl (9Z,12Z)-octadeca-9,12-dienoate?

- Methodological Answer : The compound can be synthesized via esterification or acylation reactions. A common approach involves reacting (9Z,12Z)-octadeca-9,12-dienoyl chloride with a glycerol-phosphoric acid derivative under controlled conditions. For example, in anhydrous dichloromethane, triethylamine is used as a base to deprotonate the hydroxyl group, enabling nucleophilic acyl substitution. Reaction completion is monitored via TLC, followed by extraction, drying (e.g., MgSO₄), and purification via flash chromatography (Hex:AcOEt gradients) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying stereochemistry and substituent positions, particularly for the phosphonooxy group and double bonds. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, reverse-phase HPLC with UV detection or GC-MS (for fatty acid derivatives) is recommended. Comparative retention times with standards (e.g., methyl linoleate) aid identification .

Q. What role does this compound play in lipid nanoparticle (LNP) formulations for siRNA delivery?

- Methodological Answer : Structurally analogous lipids, such as Lipid A and LP-01, are key components in LNPs due to their ionizable amine groups, which facilitate endosomal escape. The phosphonooxy group in this compound may enhance stability or modulate charge-dependent interactions with nucleic acids. Experimental optimization involves varying lipid ratios (e.g., with cholesterol, DSPC, PEG-lipids) and assessing encapsulation efficiency via dynamic light scattering (DLS) and cryo-EM .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions?

- Methodological Answer : Key variables include:

- Solvent selection : Anhydrous CH₂Cl₂ minimizes hydrolysis of acyl chlorides.

- Temperature control : Slow addition at 0°C reduces exothermic side reactions.

- Catalyst use : Triethylamine or DMAP accelerates acylation.

Post-synthesis, orthogonal purification (e.g., silica gel chromatography followed by preparative HPLC) isolates the target compound from byproducts like unreacted dienoic acid or phosphonooxypropyl derivatives. Yield improvements (up to 80%) are documented with stoichiometric tuning (1.2 eq. base) .

Q. What strategies resolve discrepancies between predicted and experimental physicochemical properties (e.g., density)?

- Methodological Answer : Group contribution methods (e.g., GCVOL) predict properties like density by summing atomic volumes. For methyl linoleate analogs, predicted density (0.877 g/cm³) showed <0.1% error vs. experimental data (0.879 g/cm³). Discrepancies arise from stereochemical packing or impurities. Validate predictions via experimental measurements (pycnometry) and refine models using quantum mechanical calculations (e.g., DFT) to account for conformational flexibility .

Q. How is the enzymatic oxidation of this compound characterized in biological systems?

- Methodological Answer : Linoleate dioxygenase (EC 1.13.11.45) catalyzes the 11S-hydroperoxidation of (9Z,12Z)-dienoates. For this compound, monitor reaction kinetics via LC-MS to detect hydroperoxy derivatives. Mn²⁺ is a required cofactor. Competing pathways (e.g., non-enzymatic peroxidation) are controlled by conducting assays under anaerobic conditions. Substrate specificity is tested using analogs (e.g., α-linolenate) .

Q. What stability challenges arise in lipid-based formulations, and how are they addressed?

- Methodological Answer : Hydrolytic degradation of the phosphonooxy group occurs at acidic pH. Stability studies involve:

- Accelerated testing : Incubate formulations at 40°C/75% RH for 1–3 months.

- Analytical endpoints : Quantify free fatty acids via GC-MS or TLC.

Stabilizers like antioxidants (e.g., BHT) or lyoprotectants (trehalose) mitigate oxidation and aggregation during freeze-drying .

Q. Data Contradiction & Validation

Q. How to reconcile conflicting bioactivity data for structurally related derivatives?

- Methodological Answer : Discrepancies often stem from purity variations or assay conditions. For example, (9Z,12Z)-N-(2-hydroxyethyl)-dienamide showed cytotoxicity in some studies but not others. Standardize assays using:

- Reference compounds : Include positive/negative controls (e.g., cisplatin for cytotoxicity).

- Dose-response curves : Assess IC₅₀ values across multiple cell lines.

Meta-analyses of NMR and HRMS data from public repositories (e.g., ChEBI, HMDB) validate structural consistency .

Q. What computational tools validate stereochemical assignments for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates NMR chemical shifts (¹H, ¹³C) for proposed stereoisomers. Match computational results with experimental data (δ ± 0.1 ppm). For unresolved configurations, X-ray crystallography or Mosher ester analysis resolves absolute stereochemistry .

Q. Methodological Notes

Properties

CAS No. |

22002-88-6 |

|---|---|

Molecular Formula |

C21H39O7P |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(2-hydroxy-3-phosphonooxypropyl) (9E,12E)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C21H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h6-7,9-10,20,22H,2-5,8,11-19H2,1H3,(H2,24,25,26)/b7-6+,10-9+ |

InChI Key |

ZQTAMPRZFOOEEP-AVQMFFATSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.